molecular formula C14H21BO3 B1447468 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1905413-57-1

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No. B1447468
M. Wt: 248.13 g/mol
InChI Key: LCJLMPOKWTVQIW-UHFFFAOYSA-N
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Description

“3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the molecular formula C14H21BO3 . It is also known as Phenol, 3-ethyl-4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.13 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results.

Scientific Research Applications

Borylation at the Benzylic C-H Bond of Alkylbenzenes

  • Field : Organic Chemistry
  • Summary : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
  • Method : The process involves the use of a palladium catalyst .
  • Results : The result is the formation of pinacol benzyl boronate .

Hydroboration of Alkyl or Aryl Alkynes and Alkenes

  • Field : Organic Chemistry
  • Summary : This compound can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
  • Method : The process involves the use of transition metal catalysts .
  • Results : The result is the formation of boronates .

Coupling with Aryl Iodides

  • Field : Organic Chemistry
  • Summary : This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
  • Method : The process involves the use of a copper catalyst .
  • Results : The result is the formation of aryl boronates .

Asymmetric Hydroboration of 1,3-Enynes

  • Field : Organic Chemistry
  • Summary : This compound can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
  • Method : The process involves the use of a catalyst .
  • Results : The result is the formation of chiral allenyl boronates .

Synthesis of 1H-Indazole Derivatives

  • Field : Organic Chemistry
  • Summary : Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a significant intermediate of 1H-indazole derivatives .
  • Method : The title compound is acquired through two substitution reactions .
  • Results : The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .

Synthesis of Diaryl Derivatives

  • Field : Organic Chemistry
  • Summary : N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide is an important raw material in synthesis of diaryl derivatives acting as FLAP regulators .
  • Method : The compound was synthesized by the Miyaura borylation and sulfonylation reactions .
  • Results : The compound structure was elucidated from FT-IR, 1H NMR and mass spectra .

Synthesis of 1H-Indazole Derivatives

  • Field : Organic Chemistry
  • Summary : Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a significant intermediate of 1H-indazole derivatives .
  • Method : The title compound is acquired through two substitution reactions .
  • Results : The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .

Synthesis of Diaryl Derivatives

  • Field : Organic Chemistry
  • Summary : N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide is an important raw material in synthesis of diaryl derivatives acting as FLAP regulators .
  • Method : The compound was synthesized by the Miyaura borylation and sulfonylation reactions .
  • Results : The compound structure was elucidated from FT-IR, 1H NMR and mass spectra .

properties

IUPAC Name

3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-6-10-9-11(16)7-8-12(10)15-17-13(2,3)14(4,5)18-15/h7-9,16H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJLMPOKWTVQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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